N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide
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Overview
Description
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopenta[d]thiazole ring fused with a benzamide moiety, and a pyrimidin-2-ylamino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d]thiazole ring, followed by the introduction of the benzamide group and the pyrimidin-2-ylamino substituent. Common reagents used in these reactions include thionyl chloride, ammonia, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to various derivatives with different functional groups.
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide
- N-cyclopropyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine
- n-(5,6-Dihydro-4h-cyclopenta[d]thiazol-2-yl)-3-iodobenzamide
Uniqueness
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H15N5OS |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C17H15N5OS/c23-15(22-17-21-13-3-1-4-14(13)24-17)11-5-7-12(8-6-11)20-16-18-9-2-10-19-16/h2,5-10H,1,3-4H2,(H,18,19,20)(H,21,22,23) |
InChI Key |
XGTAFNPLJKEINQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)NC4=NC=CC=N4 |
Origin of Product |
United States |
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